molecular formula C10H18INO4 B8007595 2-(Boc-amino)-4-iodobutyric acid methyl ester

2-(Boc-amino)-4-iodobutyric acid methyl ester

Cat. No.: B8007595
M. Wt: 343.16 g/mol
InChI Key: VYAWQKJZQJHWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Boc-amino)-4-iodobutyric acid methyl ester is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, an iodine atom, and a methyl ester functional group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group for the amino function, preventing it from reacting under certain conditions, while the iodine atom can be used in various substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-4-iodobutyric acid methyl ester typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected by reacting the starting amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms the Boc-protected amino acid.

    Iodination: The Boc-protected amino acid is then subjected to iodination. This can be achieved using iodine and a suitable oxidizing agent like sodium iodide (NaI) in the presence of an acid.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and a strong acid like sulfuric acid or hydrochloric acid as a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-4-iodobutyric acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.

    Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN), or other nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Deprotection: Free amino acid derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

2-(Boc-amino)-4-iodobutyric acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-4-iodobutyric acid methyl ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino function during various synthetic steps, preventing unwanted side reactions. The iodine atom allows for selective substitution reactions, enabling the introduction of different functional groups. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    2-(Boc-amino)-4-bromobutyric acid methyl ester: Similar structure but with a bromine atom instead of iodine.

    2-(Boc-amino)-4-chlorobutyric acid methyl ester: Contains a chlorine atom instead of iodine.

    2-(Boc-amino)-4-fluorobutyric acid methyl ester: Features a fluorine atom instead of iodine.

Uniqueness

2-(Boc-amino)-4-iodobutyric acid methyl ester is unique due to the presence of the iodine atom, which is larger and more reactive compared to bromine, chlorine, and fluorine. This makes it particularly useful in certain substitution reactions where the reactivity of iodine is advantageous.

Properties

IUPAC Name

methyl 4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAWQKJZQJHWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCI)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.